5-bromo-4-ethyl-1,3-thiazole
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Overview
Description
5-Bromo-4-ethyl-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and an ethyl group at the 4-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-ethyl-1,3-thiazole typically involves the bromination of 4-ethyl-1,3-thiazole. One common method includes the treatment of 4-ethyl-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed:
Substitution: Formation of 5-amino-4-ethyl-1,3-thiazole or 5-thio-4-ethyl-1,3-thiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 4-ethyl-1,3-dihydrothiazole.
Scientific Research Applications
5-Bromo-4-ethyl-1,3-thiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-4-ethyl-1,3-thiazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of biological pathways . For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
5-Bromo-1,3-thiazole: Lacks the ethyl group at the 4-position, which can influence its reactivity and biological activity.
4-Ethyl-1,3-thiazole:
5-Chloro-4-ethyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 5-Bromo-4-ethyl-1,3-thiazole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
1243839-01-1 |
---|---|
Molecular Formula |
C5H6BrNS |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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